Cas no 61600-16-6 (Propanedinitrile, [3-[(1,1-dimethylethyl)amino]-2-propenylidene]-)
61600-16-6 structure
Product Name:Propanedinitrile, [3-[(1,1-dimethylethyl)amino]-2-propenylidene]-
CAS-nummer:61600-16-6
MF:C10H13N3
MW:175.230321645737
CID:473319
PubChem ID:71394235
Update Time:2025-04-19
Propanedinitrile, [3-[(1,1-dimethylethyl)amino]-2-propenylidene]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Propanedinitrile, [3-[(1,1-dimethylethyl)amino]-2-propenylidene]-
- 2-[3-(tert-butylamino)prop-2-enylidene]propanedinitrile
- SCHEMBL11321762
- DTXSID20815956
- [3-(tert-Butylamino)prop-2-en-1-ylidene]propanedinitrile
- 61600-16-6
-
- Inchi: 1S/C10H13N3/c1-10(2,3)13-6-4-5-9(7-11)8-12/h4-6,13H,1-3H3
- InChI-sleutel: PBNWPJXTJMYDRD-UHFFFAOYSA-N
- LACHT: N(C=C/C=C(\C#N)/C#N)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 175.11109
- Monoisotopische massa: 175.110947427g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 3
- Complexiteit: 293
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 1.8
- Topologisch pooloppervlak: 59.6Ų
Experimentele eigenschappen
- PSA: 59.61
Propanedinitrile, [3-[(1,1-dimethylethyl)amino]-2-propenylidene]- Gerelateerde literatuur
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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